molecular formula C12H19N B13041277 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine

1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine

Cat. No.: B13041277
M. Wt: 177.29 g/mol
InChI Key: DLXAMPFNLVUCGO-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an amine group attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine typically involves the alkylation of 2,5-dimethylphenylamine with a suitable alkylating agent. One common method is the reaction of 2,5-dimethylphenylamine with 2-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-(2,5-Dimethylphenyl)ethan-1-one
  • 1-(2,5-Dimethylphenyl)ethanol
  • 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid

Comparison: 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of an amine group. Compared to 1-(2,5-Dimethylphenyl)ethan-1-one, which has a ketone group, the amine group in this compound provides different reactivity and potential biological activity. Similarly, 1-(2,5-Dimethylphenyl)ethanol has a hydroxyl group, leading to different chemical properties and applications .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H19N/c1-8(2)12(13)11-7-9(3)5-6-10(11)4/h5-8,12H,13H2,1-4H3

InChI Key

DLXAMPFNLVUCGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(C)C)N

Origin of Product

United States

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